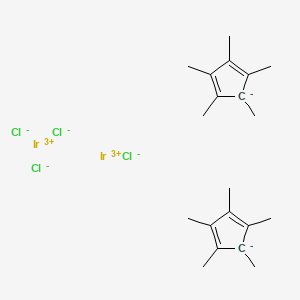
(2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid
Übersicht
Beschreibung
“(2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid” is a chemical compound with the CAS No. 1567879-65-5. It is used in scientific research, particularly in the fields of drug design, organic synthesis, and medicinal chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C9H15NO4S, and its molecular weight is 233.28 . The exact structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid, known for its high protonating power and low nucleophilicity, plays a pivotal role in various organic synthesis reactions including electrophilic aromatic substitution, carbon–carbon and carbon–heteroatom bond formations, and syntheses of carbo- and heterocyclic structures. Its efficiency and experimental simplicity make it a valuable reagent for creating new organic compounds, potentially including derivatives of (2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid (Kazakova & Vasilyev, 2017).
Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide
Aminobenzenesulfonamide derivatives, similar in structural complexity to (2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid, have been explored for their versatile applications in organic syntheses and the pharmaceutical industry. The development of novel synthetic routes for these compounds, including sequential Nicholas and Pauson-Khand reactions, underscores their importance in the synthesis of polyheterocyclic compounds and their potential in drug discovery (Kaneda, 2020).
Aldo-Keto Reductase (AKR) 1C3 Inhibitors
While not directly related to (2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid, research on AKR1C3 inhibitors involves complex molecules that share structural motifs with the compound . This research is crucial for developing therapeutics for hormonal malignancies and showcases the potential of complex organic compounds in medical applications (Penning, 2017).
Understanding Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids, including (2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid, is essential in biotechnology, particularly regarding their inhibitory effects on microbial biocatalysts. This research can inform strategies for engineering more robust microbial strains for industrial applications, highlighting the significance of understanding the interactions between carboxylic acids and microbial systems (Jarboe et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-1-cyclopropylsulfonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c11-9(12)8-3-1-2-6-10(8)15(13,14)7-4-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEKLKWRWOUKBY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)C(=O)O)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(cyclopropanesulfonyl)piperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)

![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine](/img/structure/B1405810.png)
![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)




